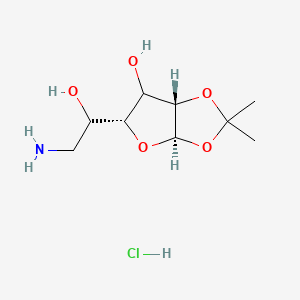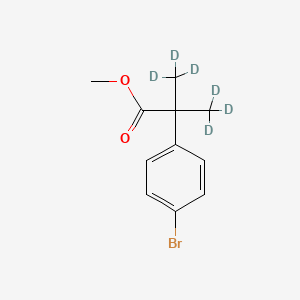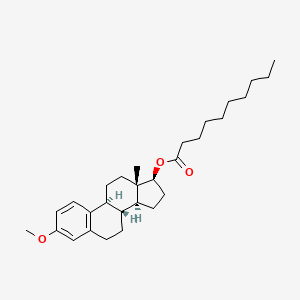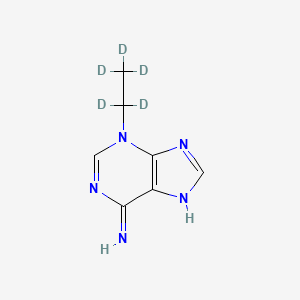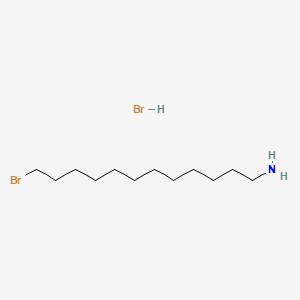
12-Bromo-1-aminododecane, Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Bromo-1-aminododecane, Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C12H27Br2N and its molecular weight is 345.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methodology : 12-Bromo-1-aminododecane, hydrobromide can be synthesized from relevant alcohols using hydrobromic acid. For instance, 1-Bromododecane was synthesized from n-dodecyl alcohol using hydrobromic acid and concentrated sulfuric acid, yielding a high purity product (Heng, 2007).
Chemical Reactions and Derivatives : It's involved in various chemical reactions leading to different derivatives. For example, 1-Brom-4-amino-3.3-dimethyl-butanon-(2)-hydrobromid and 4-Brom-1-amino-3.3-dimethyl-butanon-(2)-hydrobromid can undergo cyclization to yield specific hydrobromide compounds (Fitjer & Lüttke, 1972).
Applications in Polymer Science
- Polymer Synthesis : Bromides like this compound, are used as precursors for primary amines in polymer science. They can initiate the ring-opening polymerization of specific substances, leading to the synthesis of functionalized polymers (Stassen et al., 1994).
Applications in Material Science
- Corrosion Inhibition : this compound derivatives have shown potential in inhibiting corrosion. For example, 12-aminododecanoic acid significantly inhibited corrosion of carbon steel in CO2-saturated hydrochloric acid, forming a self-assembled monolayer on the metal surface (Ghareba & Omanovic, 2010).
Pharmaceutical Research
- Drug Synthesis : This compound is used in the synthesis of pharmaceuticals. For example, it's been involved in the synthesis of the anti-coccidial drug Halofuginone Hydrobromide, showcasing its versatility in drug development (Zhang, Yao, & Liu, 2017).
Wirkmechanismus
Target of Action
It’s often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
As a building block in organic synthesis , it likely interacts with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Its role in these pathways would be determined by the specific reactions it’s involved in during organic synthesis .
Pharmacokinetics
It’s soluble in water , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a building block in organic synthesis , its effects would be determined by the specific compounds it helps to create.
Action Environment
The action of 12-Bromo-1-aminododecane, Hydrobromide can be influenced by various environmental factors. For instance, it should be stored at room temperature and kept away from oxidizing agents and flammable materials . These conditions can affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
12-bromododecan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrN.BrH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h1-12,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCPATXXWXOQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721641 |
Source


|
| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-45-5 |
Source


|
| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

